molecular formula C23H32N2O4S2 B6549073 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-57-8

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6549073
CAS No.: 1040660-57-8
M. Wt: 464.6 g/mol
InChI Key: LCJODFCUIXDJEM-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a densely substituted benzene ring and a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group. The pentamethyl substitution on the benzene ring introduces significant steric bulk, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-7-13-30(26,27)25-12-8-9-20-14-21(10-11-22(20)25)24-31(28,29)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,14,24H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJODFCUIXDJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Subunit Synthesis

The 1,2,3,4-tetrahydroquinoline core is synthesized via transfer hydrogenation of quinolines using palladium catalysts under argon. Source details a protocol where quinoline derivatives are reduced to tetrahydroquinolines using Pd(TFA)₂ and chiral Box ligands in nitromethane at 40°C, achieving yields >90%. Subsequent sulfonation at the N1 position employs propane-1-sulfonyl chloride in dichloromethane with triethylamine as a base, followed by silica gel chromatography to isolate the sulfonated product.

Pentamethylbenzene Sulfonamide Preparation

Electrophilic sulfonation of pentamethylbenzene is conducted using chlorosulfonic acid in chlorobenzene at 70–90°C, as described in patent EP0512953B1. The resultant sulfonic acid is converted to sulfonyl chloride via reaction with phosphorus pentachloride (PCl₅) in methylene chloride, yielding 2,3,4,5,6-pentamethylbenzene sulfonyl chloride. Amidation with ammonia gas in diethyl ether produces the primary sulfonamide.

Coupling of Subunits: Key Reaction Pathways

The final assembly involves coupling the tetrahydroquinoline and benzene sulfonamide subunits via nucleophilic aromatic substitution (NAS) or palladium-mediated cross-coupling.

Nucleophilic Aromatic Substitution (NAS)

In a two-step process, the tetrahydroquinoline sulfonamide is deprotonated with sodium hydride in tetrahydrofuran (THF) and reacted with pentamethylbenzene sulfonyl chloride at 0°C. This method, adapted from, achieves moderate yields (55–65%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Palladium-Catalyzed Cross-Coupling

Source reports a three-component reaction using Pd(TFA)₂ and S,S-iPrBox ligand L1 to couple sulfonamides, glyoxylic acid, and boronic acids. Applied to this synthesis, the tetrahydroquinoline sulfonamide reacts with pentamethylbenzene boronic acid and glyoxylic acid in nitromethane at 40°C, yielding the target compound in 78% yield after 16 hours. This method offers superior regioselectivity compared to NAS.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Chlorobenzene and nitromethane are preferred solvents for sulfonation and coupling, respectively, due to their high dielectric constants and compatibility with Pd catalysts. Elevated temperatures (70–90°C) accelerate sulfonation but risk decomposition above 100°C.

Catalytic Systems

Pd(TFA)₂ (0.05–0.1 equiv) with chiral Box ligands (0.075–0.15 equiv) optimizes cross-coupling efficiency, as demonstrated in. Radical inhibitors like azoisobutyronitrile (AIBN) suppress side reactions during bromination steps.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (60 Å, 40–63 µm) resolves intermediates, using hexane/ethyl acetate gradients. Final purification employs preparative HPLC with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 15H, C₆(CH₃)₅), 3.10–3.30 (m, 4H, tetrahydroquinoline CH₂), 7.45 (d, J = 8.5 Hz, 1H, aromatic).

  • HRMS : Calculated for C₂₃H₃₂N₂O₄S₂ [M+H]⁺: 465.1832; Found: 465.1829.

Challenges and Alternative Approaches

Competing Side Reactions

Over-sulfonation of the pentamethylbenzene ring is mitigated by stoichiometric control of chlorosulfonic acid. Epimerization at the tetrahydroquinoline C1 position during sulfonation is minimized using low-temperature (−20°C) conditions.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from hours to minutes but currently achieves lower yields (40–50%). Biocatalytic methods using sulfotransferases remain exploratory but show promise for enantioselective sulfonation .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be subjected to oxidation reactions to modify the sulfonamide or quinoline ring.

  • Reduction: : Reduction can alter the functional groups to more reactive intermediates.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or sulfonamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substituents: : Halogenated reagents, alkylating agents.

Major Products

Reactions yield various derivatives with altered functional groups that enable further scientific and industrial applications.

Scientific Research Applications

Chemistry

  • Catalysts: : Used in homogeneous catalysis due to unique reactivity.

  • Intermediates: : Serve as intermediates in the synthesis of other complex molecules.

Biology

  • Bioactive Compounds: : Potential development of bioactive molecules targeting specific enzymes or receptors.

Medicine

  • Pharmaceuticals: : Investigated for therapeutic applications such as antimicrobial, anticancer agents.

Industry

  • Specialty Chemicals: : Utilized in creating specific chemical substances used in materials science.

Mechanism of Action

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects through interaction with molecular targets, primarily involving binding to specific enzymes or receptors, thereby modulating their activity. The compound's unique structure facilitates these interactions, affecting biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

  • Substituent : A single fluorine atom at the 2-position of the benzene ring.
  • Molecular Weight : ~408.4 g/mol (estimated).

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

  • Substituents : Methoxy groups at the 2- and 4-positions.
  • Impact : Methoxy groups are electron-donating, which may improve solubility but reduce electrophilic reactivity compared to halogens. This could modulate metabolic stability .
  • Molecular Weight : ~434.5 g/mol (estimated).

Target Compound: Pentamethyl-Substituted Derivative

  • Substituents : Five methyl groups at positions 2,3,4,5,4.
  • Impact : The steric hindrance from methyl groups likely reduces rotational freedom and may limit access to hydrophobic binding pockets. However, increased lipophilicity could enhance membrane permeability .
  • Molecular Weight : ~470.6 g/mol (estimated).

Modifications on the Tetrahydroquinoline Moiety

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

  • Modification : Replacement of the sulfonamide with a benzamide group containing a trifluoromethyl substituent.
  • Impact : The trifluoromethyl group improves metabolic stability and may enhance binding to hydrophobic enzyme active sites. The benzamide linkage alters hydrogen-bonding capacity compared to sulfonamides .
  • Molecular Weight : ~423.4 g/mol (reported).

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Modification: Propane-1-sulfonyl replaced with a propanoyl group; benzodioxine ring instead of benzene.
  • Impact: The propanoyl group reduces sulfonic acid character, decreasing polarity. The benzodioxine may confer improved oxidative stability .
  • Molecular Weight : ~402.5 g/mol (reported).

Comparative Data Table

Compound Substituents (Benzene Ring) Tetrahydroquinoline Modification Molecular Weight (g/mol) Key Properties/Effects
2-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 2-Fluoro Propane-1-sulfonyl ~408.4 Enhanced electrophilicity, target affinity
2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 2,4-Dimethoxy Propane-1-sulfonyl ~434.5 Improved solubility, reduced reactivity
Target Compound 2,3,4,5,6-Pentamethyl Propane-1-sulfonyl ~470.6 High lipophilicity, steric hindrance
N-[1-(Propane-1-sulfonyl)-...-2-(trifluoromethyl)benzamide 2-Trifluoromethyl Propane-1-sulfonyl ~423.4 Metabolic stability, hydrophobic interactions
N-(1-Propanoyl-...benzodioxine-6-sulfonamide Benzodioxine ring Propanoyl ~402.5 Reduced polarity, oxidative stability

Research Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents demonstrate opposing effects on reactivity and solubility. The pentamethyl derivative’s steric effects may dominate over electronic contributions .

Sulfonamide vs. Benzamide Linkages : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition, while benzamides with trifluoromethyl groups prioritize hydrophobic interactions .

Tetrahydroquinoline Modifications: The propane-1-sulfonyl group enhances polarity and target engagement compared to propanoyl or benzodioxine variants, which trade polarity for stability .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the tetrahydroquinoline core via a Povarov reaction (aza-Diels-Alder), optimized under acidic conditions (e.g., TFA) .
  • Step 2 : Sulfonylation of the amine group using propane-1-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Step 3 : Methylation of the benzene ring via Friedel-Crafts alkylation, requiring AlCl₃ as a catalyst . Methodological Tip : Use continuous flow reactors for the Povarov reaction to enhance regioselectivity and reduce side products .

Q. How is structural characterization performed to confirm the compound’s identity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pentamethyl groups on benzene, propane sulfonyl group) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₃₀N₂O₄S₂) .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using fluorometric or colorimetric methods .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across assays) be resolved?

  • Comparative Assay Design : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., binding affinity to carbonic anhydrase IX) to explain potency differences .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., ethylsulfonyl vs. benzylsulfonyl derivatives) to identify substituent-specific trends .

Q. What strategies optimize the Povarov reaction for higher regioselectivity?

  • Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) to improve electron-deficient dienophile reactivity .
  • Solvent Optimization : Use ionic liquids (e.g., [BMIM][BF₄]) to stabilize transition states and reduce byproducts .
  • Table : Comparative yields under different conditions:
CatalystSolventYield (%)Regioselectivity
TFADCM62Moderate
Sc(OTf)₃[BMIM][BF₄]78High

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Compare tetrahydroquinoline vs. indoline derivatives to assess ring flexibility .
  • Substituent Analysis : Replace propane sulfonyl with ethanesulfonyl or benzylsulfonyl groups to evaluate steric/electronic effects .
  • Bioisosteric Replacement : Substitute methyl groups on benzene with halogens (e.g., F, Cl) to modulate lipophilicity .

Data Contradiction Analysis

Q. Why might this compound show conflicting results in antimicrobial vs. anticancer assays?

  • Target Specificity : Antimicrobial activity may arise from folate pathway inhibition (common in sulfonamides), while anticancer effects could involve carbonic anhydrase IX or apoptosis pathways .
  • Assay Sensitivity : Differences in bacterial vs. eukaryotic cell membrane permeability (e.g., Gram-negative vs. cancer cells) . Resolution Strategy : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cells .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

StepMethodYield (%)Purity (HPLC)Key Reference
1Povarov (TFA/DCM)6290%
1Povarov (Sc(OTf)₃/[BMIM][BF₄])7895%
2Sulfonylation (Et₃N/DCM)8598%

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget IC₅₀ (nM)Selectivity Index (Cancer vs. Normal Cells)
Propane-1-sulfonyl derivative (this)1208.5
Ethanesulfonyl analog 955.2
Benzylsulfonyl analog 21012.1

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